Perforatic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Perforatic acid is a compound that is not widely recognized or studied. There seems to be some confusion with the term “this compound” as it is not a standard or commonly used term in chemistry. The search results suggest that it might be a misspelling or confusion with “Performic acid” or "Peracetic acid" .

Molecular Structure Analysis

Performic acid is an organic compound with the formula CH2O3 . It is an unstable colorless liquid which can be produced by mixing formic acid with hydrogen peroxide .Chemical Reactions Analysis

Performic acid is known for its strong oxidizing properties. It is used for cleaving disulfide bonds in protein mapping, as well as for epoxidation, hydroxylation, and oxidation reactions in organic synthesis .Physical And Chemical Properties Analysis

Performic acid is a colorless liquid soluble in water, alcohols, ether, benzene, chloroform, and other organic solvents . Its strong oxidizing properties are used for various chemical reactions . It has a molar mass of 62.024 g·mol −1 and a boiling point of 50 °C (at 13.3 kPa; 90% pure acid) .科学的研究の応用

Chromones in Harrisonia Perforata

Perforatic acid, along with other chromones, was identified in the branches of Harrisonia perforata. These compounds demonstrated potential antimycobacterial and antiplasmodial activities, contributing to the plant's medicinal value (Tuntiwachwuttikul et al., 2006).

Hyaluronic Acid in Tympanic Membrane Wound Healing

Research has focused on hyaluronic acid (a different compound from this compound) for repairing tympanic membrane perforations. Its properties were found to accelerate wound closure and improve the quality of the neo-membrane, highlighting its significance in otolaryngology (Teh et al., 2012).

Acidic Environment's Effect on Dental Materials

A study examined the impact of acidic environments on dental repair materials, such as mineral trioxide aggregate, when used for perforation repairs. This research is crucial for improving dental repair techniques in varying pH conditions (Hashem & Amin, 2012).

Perforin/Granzyme Cell Death Pathway

Perforin, a pore-forming protein used by cytotoxic lymphocytes, plays a critical role in immune surveillance. Understanding its mechanism is vital for insights into immune responses and potential therapeutic applications (Trapani & Smyth, 2002).

Perforin Trafficking and Immune Cell Protection

Research on perforin's trafficking and protection mechanisms in immune cells is essential to understand how these cells safeguard against their own cytotoxic proteins. This has implications for immunological research and therapy development (Lopez et al., 2012).

Perforin Glycosylation and Immune Function

Studies on the glycosylation of perforin have shown its importance in maintaining immune cell safety and regulating perforin activation. This is crucial for understanding immune responses and developing immune-related therapies (House et al., 2017).

Perforin Inhibitor Delivery

Investigating methods for delivering perforin inhibitors effectively to specific cells, such as using LAT1-mediated targeted delivery, is significant for treating diseases where perforin plays a role, like certain immune disorders (Huttunen et al., 2016).

Safety and Hazards

特性

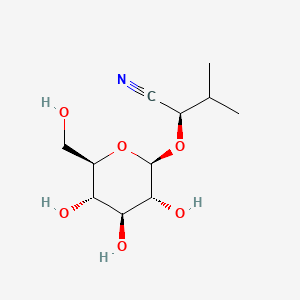

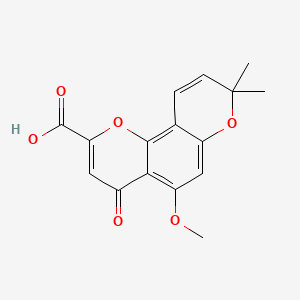

CAS番号 |

94736-67-1 |

|---|---|

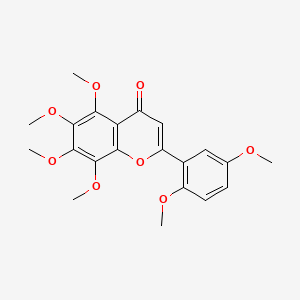

分子式 |

C16H14O6 |

分子量 |

302.28 g/mol |

IUPAC名 |

5-methoxy-8,8-dimethyl-4-oxopyrano[2,3-h]chromene-2-carboxylic acid |

InChI |

InChI=1S/C16H14O6/c1-16(2)5-4-8-10(22-16)7-11(20-3)13-9(17)6-12(15(18)19)21-14(8)13/h4-7H,1-3H3,(H,18,19) |

InChIキー |

CYENPHRRKQQAOP-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C=C(O3)C(=O)O)C |

正規SMILES |

CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C=C(O3)C(=O)O)C |

同義語 |

5-methoxy-8,8-dimethyl-4-oxo-4H,8H-benzo(1,2-b:3,4-b)dipyran-2-carboxylic acid perforatic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

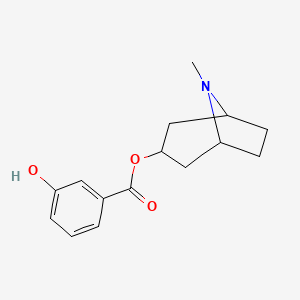

![N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)ethanamine](/img/structure/B1205935.png)